molecular formula C16H16ClN3O3 B11113359 2-(3-Chloroanilino)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

2-(3-Chloroanilino)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No.: B11113359
M. Wt: 333.77 g/mol
InChI Key: SKOWXCYUOIFGAY-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroaniline group, a hydroxy-methoxybenzylidene moiety, and an acetohydrazide linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-chloroaniline and 4-hydroxy-3-methoxybenzaldehyde in the presence of an appropriate catalyst to form the intermediate Schiff base. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloroanilino)-N’-(4-hydroxybenzylidene)acetohydrazide
  • 2-(3-Chloroanilino)-N’-(3-methoxybenzylidene)acetohydrazide
  • 2-(4-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Uniqueness

2-(3-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide stands out due to the presence of both chloro and hydroxy-methoxybenzylidene groups, which confer unique chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

2-(3-chloroanilino)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16ClN3O3/c1-23-15-7-11(5-6-14(15)21)9-19-20-16(22)10-18-13-4-2-3-12(17)8-13/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+

InChI Key

SKOWXCYUOIFGAY-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC(=CC=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.